Y2 Receptor Binding Affinity: NPY (26-36) Is a Low-Affinity Fragment Compared to NPY (13-36) and NPY (2-36)
At the cloned human Y2 (hhY2) receptor transiently expressed in 293 cells, using a ¹²⁵I-PYY competition binding assay, the rank order of pKi values was: PYY (pKi = 9.47) ≈ NPY (pKi = 9.27) >> NPY2-36 (pKi = 8.80) ≈ NPY13-36 (pKi = 8.55) > NPY26-36 (pKi = 6.51) [1]. The pKi difference of 2.04 log units between NPY (13-36) and NPY (26-36) translates to approximately 110-fold lower affinity for the 11-mer fragment, while the difference versus full-length NPY exceeds 500-fold. This steep affinity drop between residues 13-36 and 26-36 identifies the 13–25 region as critical for high-affinity Y2 engagement and establishes NPY (26-36) as a minimal binding domain with only residual Y2 recognition [1].
| Evidence Dimension | Binding affinity at human Y2 receptor (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 6.51 (Ki ≈ 310 nM) |
| Comparator Or Baseline | NPY (13-36): pKi = 8.55 (Ki ≈ 2.8 nM); NPY (2-36): pKi = 8.80 (Ki ≈ 1.6 nM); Full-length NPY: pKi = 9.27 (Ki ≈ 0.54 nM) |
| Quantified Difference | ~110-fold lower affinity vs. NPY (13-36); ~575-fold lower vs. NPY (1-36) |
| Conditions | ¹²⁵I-PYY competition binding, transiently expressed human hhY2 receptor in 293 cells, 1995 |
Why This Matters
The >100-fold affinity gap means NPY (26-36) cannot substitute for NPY (13-36) or NPY (2-36) as a Y2 agonist in binding or signaling assays; researchers requiring high-Y2-affinity probes should select longer C-terminal fragments, while NPY (26-36) is appropriate for studies investigating minimal binding determinants or Y2-negative control conditions.
- [1] Gerald C, Walker MW, Criscione L, et al. Expression cloning and pharmacological characterization of a human hippocampal neuropeptide Y/peptide YY Y2 receptor subtype. J Biol Chem. 1995;270(45):26758-26761. doi:10.1074/jbc.270.45.26758. PMID: 7592910. View Source
